Vaccenic Acid Ethyl-d5 Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Vaccenic Acid Ethyl-d5 Ester can be synthesized through esterification reactions. One common method involves the reaction of vaccenic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Vaccenic Acid Ethyl-d5 Ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Vaccenic Acid Ethyl-d5 Ester is used in various scientific research fields:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of fatty acids.
Biology: The compound is used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Research on the effects of trans fatty acids on human health often utilizes this compound as a model compound.
Industry: It is used in the development of nutritional supplements and functional foods
Mechanism of Action
The mechanism of action of Vaccenic Acid Ethyl-d5 Ester involves its incorporation into lipid membranes and metabolic pathways. It can be metabolized to rumenic acid, a conjugated linoleic acid with anticarcinogenic properties. The compound may also interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and gene expression .
Comparison with Similar Compounds
Similar Compounds
Cis-Vaccenic Acid: A stereoisomer of vaccenic acid found in sea buckthorn oil.
Rumenic Acid: A conjugated linoleic acid derived from vaccenic acid with anticarcinogenic properties.
Palmitoleic Acid: An omega-7 fatty acid similar in structure to vaccenic acid.
Uniqueness
Vaccenic Acid Ethyl-d5 Ester is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .
Properties
Molecular Formula |
C24H35NO4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h3-4,6-7,9-10,12-13H,2,5,8,11,14-21H2,1H3/b4-3-,7-6-,10-9-,13-12- |
InChI Key |
ZNCPWTOTRSZCDS-LTKCOYKYSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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